
2-Bromoethyl Methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoethyl Methanethiosulfonate is a chemical compound with the molecular formula C3H7BrO2S2 and a molecular weight of 219.12 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Bromoethyl Methanethiosulfonate consists of carbon ©, hydrogen (H), bromine (Br), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms forms the unique structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromoethyl Methanethiosulfonate are not detailed in the search results, methanethiosulfonate derivatives are known to be used as ligands of the STAT3-SH2 domain .Physical And Chemical Properties Analysis
2-Bromoethyl Methanethiosulfonate has a molecular weight of 219.12 . Unfortunately, the search results do not provide further details about its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Probing Receptor Channel Structures
2-Bromoethyl Methanethiosulfonate is utilized in probing the structures of various receptor channels, such as the acetylcholine (ACh) receptor channel and the gamma-aminobutyric acid (GABA) receptor channel. This compound helps in understanding the functioning and conformational changes of these channels .
Lactose Permease Mapping
This compound is also valuable in mapping lactose permease, which is essential for understanding the transport mechanism of lactose across cell membranes .
Ryanodine Receptors Mapping
2-Bromoethyl Methanethiosulfonate aids in mapping the pore-lining regions of ryanodine receptors, which play a crucial role in calcium signaling in muscle cells .
Safety and Hazards
Wirkmechanismus
Target of Action
It is categorized under gaba receptors, neurotransmission, and several neurological conditions such as alzheimer’s, depression, epilepsy, memory, learning and cognition, parkinson’s, schizophrenia, addiction, sleep, stress and anxiety, stroke, pain and inflammation . This suggests that 2-Bromoethyl Methanethiosulfonate may interact with these neurological pathways and conditions.
Mode of Action
Given its categorization, it is likely that it interacts with GABA receptors and other neurotransmission pathways
Biochemical Pathways
Given its categorization, it is likely involved in the pathways related to gaba receptors and neurotransmission . The downstream effects of these pathways could potentially impact various neurological conditions, as mentioned above.
Result of Action
Given its categorization, it is likely that its action could have effects related to various neurological conditions .
Eigenschaften
IUPAC Name |
2-bromoethoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2S2/c1-8(5,7)6-3-2-4/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOSUDIYCZIKPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



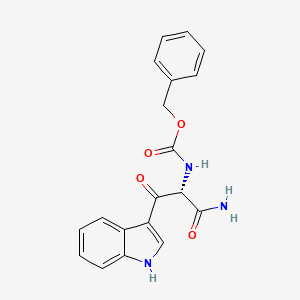
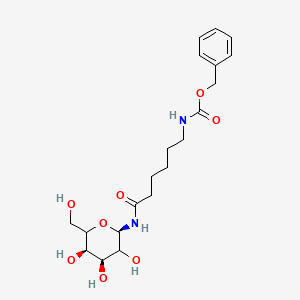

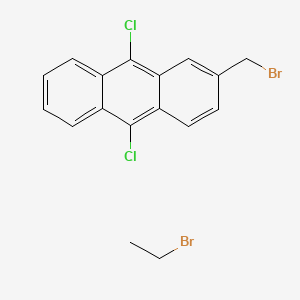

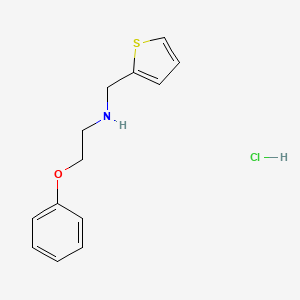
![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
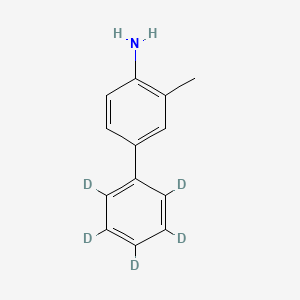
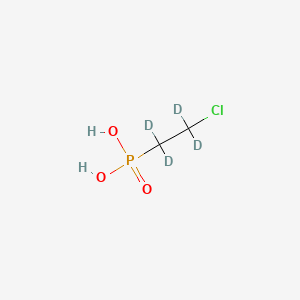
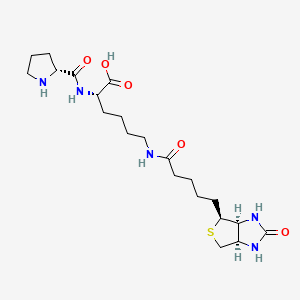
![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)
